molecular formula C19H15Cl2N3O3S B4630753 (5E)-1-(2,3-Dichlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(2,3-Dichlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B4630753
M. Wt: 436.3 g/mol
InChI Key: KKRHTXKERKBYCG-ZRDIBKRKSA-N
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Description

(5E)-1-(2,3-Dichlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a pyrrolidinyl-furan moiety, and a diazinane-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(2,3-Dichlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dichlorophenyl intermediate: This involves the chlorination of a suitable phenyl precursor.

    Synthesis of the pyrrolidinyl-furan moiety:

    Coupling reactions: The dichlorophenyl intermediate is coupled with the pyrrolidinyl-furan moiety under specific conditions to form the desired compound.

    Cyclization and final modifications: The final steps involve cyclization to form the diazinane-dione core and any necessary modifications to achieve the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(2,3-Dichlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the diazinane-dione core or other functional groups.

    Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(5E)-1-(2,3-Dichlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of (5E)-1-(2,3-Dichlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(2,3-Dichlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-thioxo-1,3-diazinane-4,6-dione
  • (5E)-1-(2,3-Dichlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-oxo-1,3-diazinane-4,6-dione

Uniqueness

The uniqueness of (5E)-1-(2,3-Dichlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5E)-1-(2,3-dichlorophenyl)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3S/c20-13-4-3-5-14(16(13)21)24-18(26)12(17(25)22-19(24)28)10-11-6-7-15(27-11)23-8-1-2-9-23/h3-7,10H,1-2,8-9H2,(H,22,25,28)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRHTXKERKBYCG-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-1-(2,3-Dichlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
(5E)-1-(2,3-Dichlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
(5E)-1-(2,3-Dichlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
(5E)-1-(2,3-Dichlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
(5E)-1-(2,3-Dichlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
(5E)-1-(2,3-Dichlorophenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

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